Pigment yellow 16
Overview
Description
Pigment Yellow 16 is an organic compound classified as a diarylide pigment . It is used as a yellow colorant and is also known as arylide yellow or permanent yellow . Its color index number is 20040 .
Synthesis Analysis
The compound is synthesized via acetoacetylation of o-tolidine using diketene . The resulting bisacetoacetylated compound is then coupled with two equivalents of the diazonium salt obtained from 2,4-dichloroaniline .
Molecular Structure Analysis
The molecular formula of this compound is C34H28Cl4N6O4 . Its average mass is 726.436 Da and its monoisotopic mass is 724.092590 Da .
Chemical Reactions Analysis
The compound is obtained via acetoacetylation of o-tolidine using diketene . The resulting bisacetoacetylated compound is then coupled with two equivalents of the diazonium salt obtained from 2,4-dichloroaniline .
Physical And Chemical Properties Analysis
This compound appears as a yellow solid . It has a molar mass of 726.44 g·mol −1 . It is not soluble in water .
Scientific Research Applications
Non-Destructive Techniques in Artwork Analysis
Pigment Yellow 16, among other pigments, has been identified in historical artworks, such as the "Madonna del Latte" from the early 16th century. Researchers used a combination of infrared reflectography, UV fluorescence, and X-ray fluorescence to analyze the painting's palette. This method provided insights into the painting's creation date and the materials used by the artist (Leuzzi, Crippa, & Costa, 2018).
Marine Bacterial Pigments
Studies on marine bacterial isolates have shown the presence of pigments like this compound. These pigments have applications in various fields due to their antimicrobial properties and stability under different environmental conditions. The research highlights the benefits of natural pigments in reducing pollution and offers advantages in human health (Zaujan et al., 2019).
Durum Wheat Pigmentation
In durum wheat, natural pigments, including yellow pigments like this compound, play a significant role in grain coloration. This coloring affects the marketing of end products made from durum wheat. The presence of such pigments in the grain is also linked to health benefits, making their accumulation an important trait in breeding programs (Ficco et al., 2014).
Extraction and Antioxidant Properties
Research on the extraction of yellow pigments from Tecoma castanifolia using ultrasonic waves has shown that these pigments, like this compound, have potential as natural coloring agents with antioxidant properties. This finding is significant for their application in food products (Sharmila et al., 2019).
Pigment Identification in Animal Coloration
Studies have focused on identifying pigments responsible for coloration in animals. Red, orange, and yellow colors are often attributed to carotenoid pigments, and knowing the types of pigments helps understand the costs and benefits of bright coloration in social and sexual contexts. This research is crucial in understanding the role of pigments like this compound in animal behavior (McGraw et al., 2005).
In Horticultural Crops
In horticultural crops, pigments such as this compound contribute to the vivid yellow, orange, and red colors. These pigments not only enhance the visual appeal of crops but also improve their nutritional value and health benefits for humans. Carotenoid research in horticultural crops has led to a deeper understanding of their metabolism and regulation (Yuan et al., 2015).
Antioxidant Function in Animal Pigments
Several classes of pigments, including yellow pigments like this compound, exhibit antioxidant activity in animals. This activity may reveal health states and provide benefits such as immunoregulatory properties. Understanding the antioxidant function of these pigments helps in evaluating their role in animal coloration and health (McGraw, 2005).
Safety and Hazards
When handling Pigment Yellow 16, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)diazenyl]-N-[4-[4-[[2-[(2,4-dichlorophenyl)diazenyl]-3-oxobutanoyl]amino]-3-methylphenyl]-2-methylphenyl]-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28Cl4N6O4/c1-17-13-21(5-9-27(17)39-33(47)31(19(3)45)43-41-29-11-7-23(35)15-25(29)37)22-6-10-28(18(2)14-22)40-34(48)32(20(4)46)44-42-30-12-8-24(36)16-26(30)38/h5-16,31-32H,1-4H3,(H,39,47)(H,40,48) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMYRCRXYIIGBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(C(=O)C)N=NC3=C(C=C(C=C3)Cl)Cl)C)NC(=O)C(C(=O)C)N=NC4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Cl4N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021452 | |
Record name | C.I. Pigment Yellow 16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5979-28-2 | |
Record name | Pigment Yellow 16 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5979-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pigment Yellow 16 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005979282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pigment yellow 16 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[2-[2-(2,4-dichlorophenyl)diazenyl]-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Pigment Yellow 16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIGMENT YELLOW 16 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3896P1A0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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